ファスジル

概要

説明

ファスジルは、強力なRhoキナーゼ阻害剤および血管拡張剤です。 くも膜下出血によってしばしば発生する脳血管攣縮の治療、および脳卒中患者の認知機能の低下を改善するために使用されてきました 。 ファスジルは、肺高血圧の治療にも効果的であることがわかっています 。 ファスジルは1995年から日本で承認され、中国ではその後承認されました .

科学的研究の応用

Fasudil has a wide range of scientific research applications. In medicine, it is used for the treatment of cerebral vasospasm, pulmonary hypertension, and cognitive decline in stroke patients . It has also shown promise in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . In biology, fasudil has been used to study the role of Rho-kinase in various cellular processes, including smooth muscle contraction, cell adhesion, and cell growth . In chemistry, fasudil is used as a tool to study the effects of Rho-kinase inhibition on various biochemical pathways .

作用機序

ファスジルは、肺高血圧の発症における血管収縮と血管リモデリングを仲介する上で重要な役割を果たす酵素であるRhoキナーゼを阻害することによって効果を発揮します 。 Rhoキナーゼは、ミオシン軽鎖ホスファターゼのミオシン結合サブユニットをリン酸化することにより血管収縮を誘導し、ミオシン軽鎖ホスファターゼ活性を低下させ、血管平滑筋収縮を促進します 。 ファスジルはRhoキナーゼを阻害することにより、血管収縮を抑制し、血流を改善します .

類似の化合物との比較

ファスジルは、Y-27632やH-1152などの他のRhoキナーゼ阻害剤に似ています。 ファスジルは、神経変性疾患の動物モデルにおける認知機能を改善する能力においてユニークです 。 他の類似の化合物には、ファスジルの代謝産物であり、同様のRhoキナーゼ阻害活性を有するヒドロキシファスジルが含まれます 。 ファスジルは、他のRhoキナーゼ阻害剤では見られない抗炎症および抗酸化効果も示すことが示されています .

生化学分析

Biochemical Properties

Fasudil interacts with several enzymes and proteins. It is a selective inhibitor of Rho-associated protein kinase 1 and 2 . These kinases play an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension .

Cellular Effects

Fasudil has various effects on different types of cells and cellular processes. It has been shown to promote glucose uptake, enhance cell viability, and inhibit insulin-mediated cell apoptosis . Fasudil also decreases the expression of pro-inflammatory cytokines interleukin-6 (IL-6) and monocyte chenotactic protein-1 (MCP-1), and reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .

Molecular Mechanism

Fasudil exerts its effects at the molecular level through several mechanisms. It inhibits Rho-associated protein kinases, which are enzymes that play an important role in mediating vasoconstriction and vascular remodeling . By inhibiting these kinases, Fasudil can decrease the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

Fasudil has shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . These effects were observed after oxygen-glucose deprivation/reoxygenation exposure in mono- and co-culture models .

Dosage Effects in Animal Models

In animal models of Alzheimer’s disease, high-dose fasudil (10mg/kg) improved cognition, decreased hippocampal neuron death, and decreased inflammatory markers in the hippocampus . In another study, fasudil was shown to increase motor neuron survival and inhibit axonal degeneration, leading to better motor function and survival .

Metabolic Pathways

Fasudil is involved in several metabolic pathways. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) . By increasing eNOS expression, Fasudil contributes to an increase of NO level to enhance vasodilation .

Subcellular Localization

It has been shown that Fasudil can bind to tyrosine residues Y133 and Y136 in the C-terminal region of α-Synuclein . This suggests that Fasudil may interact with intrinsically disordered proteins within the cell .

準備方法

ファスジル塩酸塩の合成には、いくつかの工程が含まれます。1つの方法は、5-イソキノリンスルホン酸を原料とし、これをチオニルクロリド中で還流して5-イソキノリンスルホニルクロリド塩酸塩を得ます。これをジクロロメタンに溶解し、中和します。有機相を洗浄し、乾燥させてろ過し、5-イソキノリンスルホニルクロリドのジクロロメタン溶液を得ます。この溶液を、他のアルカリ試薬の存在下、高純度のピペラジンと反応させます。反応溶液を塩酸水溶液と水酸化ナトリウム水溶液で洗浄し、洗浄液をジクロロメタンで抽出し、有機相を合わせ、洗浄し、乾燥させてろ過し、次に飽和塩化水素エタノール溶液を滴下して、ファスジル塩酸塩の粗生成物を分離します。 粗生成物をエタノール水溶液で再結晶してファスジル塩酸塩を得ます .

化学反応の分析

ファスジルは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬および条件には、スルホニルクロリドの形成のためのチオニルクロリドと、最終生成物の形成のためのピペラジンが含まれます。 これらの反応から生成される主要な生成物には、ファスジル塩酸塩とその不純物が含まれます .

科学研究への応用

ファスジルは、さまざまな科学研究に幅広く応用されています。 医学では、脳血管攣縮、肺高血圧、脳卒中患者の認知機能の低下を治療するために使用されます 。 筋萎縮性側索硬化症、パーキンソン病、認知症などの神経変性疾患の治療においても有望な結果を示しています 。 生物学では、ファスジルは、平滑筋収縮、細胞接着、細胞増殖など、さまざまな細胞プロセスにおけるRhoキナーゼの役割を研究するために使用されてきました 。 化学では、ファスジルは、さまざまな生化学経路におけるRhoキナーゼ阻害の影響を研究するためのツールとして使用されます .

類似化合物との比較

Fasudil is similar to other Rho-kinase inhibitors such as Y-27632 and H-1152. fasudil is unique in its ability to improve cognitive function in animal models of neurodegenerative diseases . Other similar compounds include hydroxyfasudil, which is a metabolite of fasudil and has similar Rho-kinase inhibitory activity . Fasudil has also been shown to have anti-inflammatory and antioxidant effects, which are not seen with other Rho-kinase inhibitors .

特性

IUPAC Name |

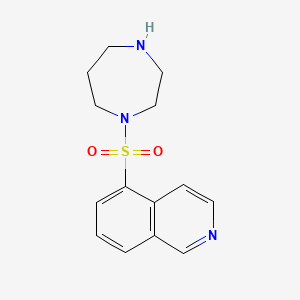

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGFTYYXHNFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048569 | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103745-39-7 | |

| Record name | Fasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasudil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]

A: Fasudil acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]

ANone: ROCK inhibition by Fasudil leads to a variety of downstream effects including:

- Vasodilation: Fasudil promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]

- Anti-apoptotic Effects: Fasudil has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]

- Anti-inflammatory Effects: Studies indicate that Fasudil can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]

- Neuroprotective Effects: Fasudil exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]

A: Fasudil has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []

A: While specific spectroscopic data is not provided in these papers, Fasudil's structure has been confirmed using various analytical techniques. [, ]

ANone: Fasudil has been investigated in various disease models and therapeutic contexts, including:

- Cerebral Vasospasm: Studies have demonstrated the effectiveness of Fasudil in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]

- Pulmonary Arterial Hypertension: Fasudil has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]

- Acute Kidney Injury: Research suggests that Fasudil can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]

- Cancer: Fasudil has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]

A: Fasudil is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []

ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying Fasudil's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.

A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of Fasudil to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve Fasudil's pharmacokinetic properties and enhance its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。